BW A868C (3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin) is a synthetic compound that functions as a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor, specifically the DP1 receptor subtype [, , , , , , , , ]. It has been extensively used in scientific research to investigate the role of the DP1 receptor in various physiological and pathophysiological processes. BW A868C is not a clinically approved drug and information regarding drug use, dosage, and side effects is not applicable in this context.
BW A868C was developed by GlaxoSmithKline and is structurally related to BW245C, another compound that acts on prostaglandin receptors. Its chemical structure is characterized by a hydantoin backbone, which contributes to its biological activity. The compound has the CAS number 118675-50-6 and is available commercially for research purposes .
The synthesis of BW A868C involves several steps typically executed in a laboratory setting with precise control over reaction conditions. The following outlines a general approach to its synthesis:
The molecular structure of BW A868C can be described as follows:
The three-dimensional conformation allows for specific interactions with the prostaglandin D2 receptor, contributing to its antagonistic properties .
BW A868C participates in several chemical reactions relevant to its mechanism of action:
The mechanism of action of BW A868C involves:
BW A868C exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate experimental conditions when utilizing BW A868C in research settings .
BW A868C has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2